oxazoles 4,5-disubstitués

4,5-Disubstituted Oxazoles are a class of heterocyclic compounds characterized by the presence of an oxazole ring (a five-membered ring containing one nitrogen atom and one oxygen atom) with two substituents at the 4 and 5 positions. These molecules find applications in various fields due to their unique structural features and chemical properties.

Structurally, these oxazoles can be synthesized using a variety of methods such as condensation reactions or coupling reactions involving appropriate precursors. The substituents attached at the 4,5-positions can significantly influence the electronic properties and reactivity of the molecule, making them versatile for use in drug discovery, organic synthesis, and as intermediates in polymer chemistry.

In the pharmaceutical industry, 4,5-disubstituted oxazoles have shown potential as lead compounds for developing therapeutic agents due to their ability to modulate enzyme activity or bind to specific receptors. Additionally, they are explored for their antimicrobial, antiviral, and anti-inflammatory activities.

For synthetic purposes, these compounds can be used in designing multifunctional molecules with desired properties, making them a valuable tool in modern chemical research and development.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

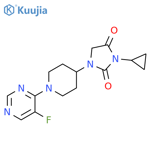

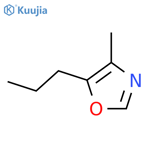

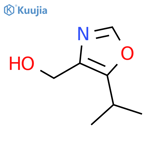

|

Oxazole,4-methyl-5-propyl- | 27744-95-2 | C7H11NO |

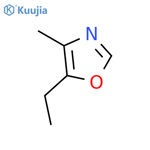

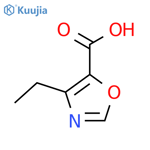

|

Oxazole,5-ethyl-4-methyl- | 29584-92-7 | C6H9NO |

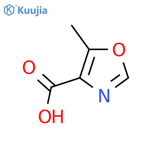

|

5-Methyl-1,3-oxazole-4-carboxylic acid | 103879-58-9 | C5H5NO3 |

|

4-Oxazolecarboxylic acid, 5-cyclohexyl-, methyl ester | 827028-62-6 | C11H15NO3 |

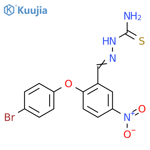

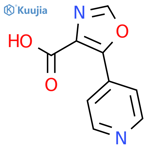

|

5-(pyridin-4-yl)-1,3-oxazole-4-carboxylic acid | 118040-25-8 | C9H6N2O3 |

|

(5-Isopropyl-1,3-oxazol-4-yl)methanol | 1210700-52-9 | C7H11NO2 |

|

4-Ethyl-1,3-oxazole-5-carboxylic acid | 947145-27-9 | C6H7NO3 |

|

5-Ethoxyoxazole-4-carbonitrile | 201217-47-2 | C6H6N2O2 |

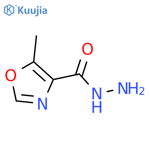

|

5-methyl-1,3-oxazole-4-carbohydrazide | 170959-36-1 | C5H7N3O2 |

|

5-methyl-1,3-oxazol-4-amine | 1194374-94-1 | C4H6N2O |

Littérature connexe

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

2. Book reviews

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

Fournisseurs recommandés

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés